2',5'-Dimethoxyflavone

Organic anion transporter OAT1/OAT3 inhibition Renal drug transport

Researchers face confounding results in drug transport studies due to non-selective OAT inhibitors. 2',5'-Dimethoxyflavone solves this with demonstrated OAT3 selectivity. - **OAT3 Inhibition:** IC50 = 12.1 μM; 2.7-fold selectivity over OAT1 (cleaner transporter assays) - **Metabolic Stability:** Fully methylated flavone; lower intrinsic clearance (13-92 mL/min/kg) than hydroxylated analogs - **Application:** SAR studies, biotransformation in fungal systems, and in vivo metabolism research - **Supply:** Available from BenchChem for R&D use

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 74670-10-3
Cat. No. B15063943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Dimethoxyflavone
CAS74670-10-3
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C17H14O4/c1-19-11-7-8-15(20-2)13(9-11)17-10-14(18)12-5-3-4-6-16(12)21-17/h3-10H,1-2H3
InChIKeyYVAMPWXEJCQAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',5'-Dimethoxyflavone: Identity & Baseline Characteristics


2',5'-Dimethoxyflavone (CAS 74670-10-3) is a naturally occurring polymethoxyflavone (PMF) first isolated from Primula veris (Primulaceae) and also found in Streptomyces species [1]. This compound belongs to the flavonoid class and is characterized by a 15-carbon flavone skeleton with methoxy substituents specifically at the 2' and 5' positions on the B-ring [2]. Its molecular formula is C17H14O4 with a molecular weight of 282.29 g/mol, and it exhibits a calculated XLogP3 of 3.5, indicating moderate lipophilicity [3]. As a fully methylated flavone lacking free hydroxyl groups, it serves as a valuable scaffold for structure-activity relationship studies and as a metabolic probe compound distinct from hydroxylated flavonoid analogs [4].

2',5'-Dimethoxyflavone: Why Generic Analogs Fail


Substitution of 2',5'-dimethoxyflavone with structurally similar dimethoxyflavone isomers (e.g., 5,2'-dimethoxyflavone, 5,7-dimethoxyflavone, or 3',4'-dimethoxyflavone) is scientifically unjustified due to position-dependent differences in metabolic stability, transporter interaction profiles, and biotransformation pathways [1]. The specific methoxy substitution pattern on the flavone scaffold critically determines both the compound's resistance to cytochrome P450-mediated oxidative metabolism and its interaction with organic anion transporters [2]. Furthermore, enzymatic biotransformation studies reveal that the presence of methoxy groups at the 2' and 5' positions confers distinct substrate specificity for fungal and mammalian metabolic enzymes compared to mono-methoxylated or alternatively substituted analogs [3]. For researchers requiring reproducible experimental outcomes in metabolism studies, enzyme inhibition assays, or transporter pharmacology, generic substitution introduces uncontrolled variability that cannot be corrected through post-hoc normalization.

2',5'-Dimethoxyflavone: Quantitative Comparison Evidence


OAT3 Preferential Inhibition over OAT1

2',5'-Dimethoxyflavone demonstrates greater selectivity for OAT3 inhibition relative to OAT1 compared to its partially demethylated analog. In a head-to-head comparison, 2',5'-dimethoxyflavone exhibited an IC50 of 12.1 μM for OAT3 inhibition versus 32.9 μM for OAT1 inhibition, yielding an OAT1/OAT3 selectivity ratio of approximately 2.7 [1]. In contrast, 2'-methoxy-5'-hydroxyflavone showed a markedly different profile with IC50 values of 26.9 μM for OAT1 and 27.3 μM for OAT3, resulting in a near 1:1 selectivity ratio [1].

Organic anion transporter OAT1/OAT3 inhibition Renal drug transport Pharmacokinetic modulation

Metabolic Stability: Fully Methylated vs Hydroxylated Flavones

As a fully methylated flavone, 2',5'-dimethoxyflavone belongs to a compound class that exhibits substantially higher resistance to hepatic conjugation and oxidative metabolism compared to hydroxylated flavone analogs [1]. In systematic studies of methoxyflavones using human hepatic S9 fractions and liver microsomes, fully methylated flavones consistently demonstrated lower intrinsic clearance (Clint) values than partially methylated compounds [2]. For context, 5,7-dimethoxyflavone (another fully methylated analog) showed a Clint of 13 mL/min/kg, whereas partially methylated compounds like tectochrysin and kaempferide exhibited Clint values of 283 and 82 mL/min/kg, respectively [2]. In contrast, unmethylated flavonoids such as chrysin (5,7-dihydroxyflavone) and quercetin undergo extensive first-pass glucuronidation and sulfation, resulting in clinically documented low oral bioavailability that has hindered their translational development [3].

Metabolic stability Cytochrome P450 First-pass metabolism Bioavailability

Analgesic Activity of Dimethoxyflavones vs Unsubstituted Flavone

In a comparative study evaluating the analgesic effects of flavone derivatives, 2',5'-dimethoxyflavone was among the dimethoxy-substituted flavones that demonstrated significant analgesic activity in both the acetic acid-induced writhing test and tail flick method in mice [1]. The dimethoxyflavone subclass as a whole produced a significant, dose- and time-dependent reduction in carrageenan-induced paw edema in rats, with maximum inhibition reaching 52.4% for the reference compound 7,4'-dimethoxyflavone [1]. In contrast, the parent unsubstituted flavone exhibited substantially lower analgesic potency, and flavanone (the reduced analog) showed a different activity profile altogether [1].

Analgesic activity Acetic acid writhing Tail flick assay Pain research

Fungal Biotransformation Specificity vs Mono-Methoxylated Flavones

2',5'-Dimethoxyflavone serves as a distinct biotransformation substrate that produces a metabolic profile different from mono-methoxylated flavone analogs. In a comparative study examining the biotransformation of five B-ring methoxylated flavones (2'-, 3'-, 4'-methoxyflavones, 2',5'-dimethoxyflavone, and 3',4',5'-trimethoxyflavone) by selected entomopathogenic filamentous fungi (Isaria fumosorosea, Beauveria bassiana, and Metarhizium robertsii), each compound exhibited unique substrate specificity and product distribution patterns [1]. The presence of two methoxy groups at the 2' and 5' positions resulted in a biotransformation pathway that was qualitatively different from that observed with mono-methoxylated substrates [1].

Biotransformation Filamentous fungi Methoxyflavone metabolism Biosynthesis

2',5'-Dimethoxyflavone: Research & Industrial Applications


OAT3-Selective Pharmacological Probe for Renal Transport

Use 2',5'-dimethoxyflavone as a preferential OAT3 inhibitor (IC50 = 12.1 μM) with approximately 2.7-fold selectivity over OAT1, enabling cleaner interrogation of OAT3-mediated drug transport compared to non-selective alternatives like 2'-methoxy-5'-hydroxyflavone [1]. This application is directly supported by the OAT1/OAT3 selectivity data established in Section 3, Evidence Item 1.

Metabolically Stable Scaffold for In Vivo Pharmacology

Select 2',5'-dimethoxyflavone for in vivo studies where metabolic stability is critical. As a fully methylated flavone, it belongs to a compound class with demonstrably lower intrinsic clearance (class Clint range 13-92 mL/min/kg) compared to partially methylated or hydroxylated flavonoids that undergo rapid conjugation [1][2]. This recommendation is based on the metabolic stability class inference evidence presented in Section 3, Evidence Item 2.

Biotransformation Substrate for Fungal Analog Synthesis

Employ 2',5'-dimethoxyflavone as a distinct biotransformation substrate in filamentous fungal systems to explore structure-specific metabolic pathways or to generate novel biotransformation products not accessible from mono-methoxylated starting materials [1]. This scenario is supported by the biotransformation substrate specificity evidence in Section 3, Evidence Item 4.

Dimethoxyflavone SAR: Analgesic & Anti-Inflammatory Screening

Include 2',5'-dimethoxyflavone in structure-activity relationship (SAR) studies of dimethoxyflavones for analgesic and anti-inflammatory activity screening. The compound belongs to a subclass with validated activity in established pain and inflammation models, in contrast to the weakly active unsubstituted flavone scaffold [1]. This application is grounded in the class-level activity evidence presented in Section 3, Evidence Item 3.

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